molecular formula C15H18F3NO3 B14313215 N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide CAS No. 112532-93-1

N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide

Cat. No.: B14313215
CAS No.: 112532-93-1
M. Wt: 317.30 g/mol
InChI Key: UQMMEMCMQWHTFZ-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group, a benzyl group, and a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds, while the benzyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetamide group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

112532-93-1

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

N-benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)14(20)19(11-12-5-2-1-3-6-12)8-7-13-21-9-4-10-22-13/h1-3,5-6,13H,4,7-11H2

InChI Key

UQMMEMCMQWHTFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCN(CC2=CC=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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